REACTION_SMILES
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[CH3:1][OH:2].[Cl:24][CH2:25][Cl:26].[Cl:9][c:10]1[c:11]([C:12](=[O:13])[Cl:14])[c:15]([C:20]([F:21])([F:22])[F:23])[cH:16][c:17]([Cl:19])[n:18]1.[cH:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1>>[CH3:1][O:2][C:12]([c:11]1[c:10]([Cl:9])[n:18][c:17]([Cl:19])[cH:16][c:15]1[C:20]([F:21])([F:22])[F:23])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1c(C(F)(F)F)cc(Cl)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COC(=O)c1c(C(F)(F)F)cc(Cl)nc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |